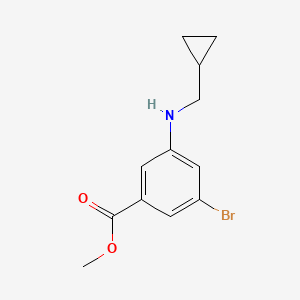
Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(cyclopropylmethylamino)-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromine atom at the third position and a cyclopropylmethylamino group at the fifth position on the benzoic acid ring, with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(cyclopropylmethylamino)-benzoic acid methyl ester typically involves multiple steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the third position.
Amination: The brominated benzoic acid is then subjected to nucleophilic substitution with cyclopropylmethylamine to introduce the cyclopropylmethylamino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and amination steps, and efficient purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the ester group, resulting in debromination or reduction to the corresponding alcohol.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of substituted benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropylmethylamino group.
Reduction: Debrominated products or alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-(cyclopropylmethylamino)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Bromo-5-(cyclopropylmethylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethylamino group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
- 3-Bromo-5-(methylamino)-benzoic acid methyl ester
- 3-Bromo-5-(ethylamino)-benzoic acid methyl ester
- 3-Bromo-5-(propylamino)-benzoic acid methyl ester
Comparison: Compared to its analogs, 3-Bromo-5-(cyclopropylmethylamino)-benzoic acid methyl ester is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.
特性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
methyl 3-bromo-5-(cyclopropylmethylamino)benzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-10(13)6-11(5-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3 |
InChIキー |
XLBFEMQLTRGBOU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)Br)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


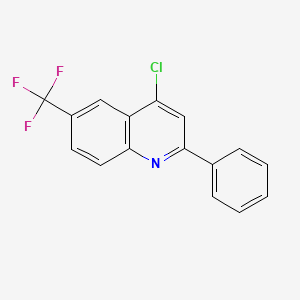
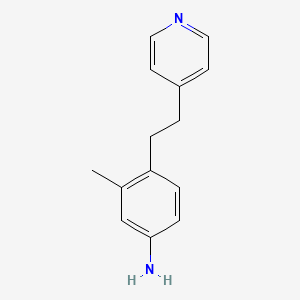
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
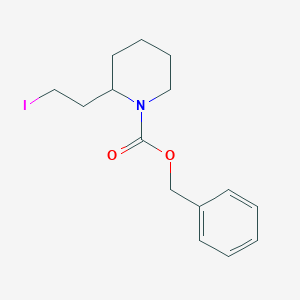
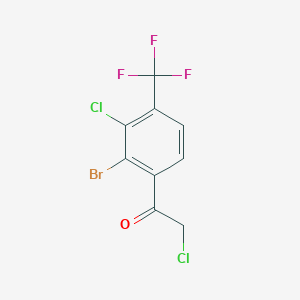
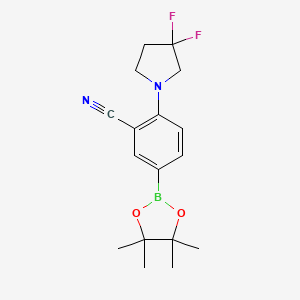
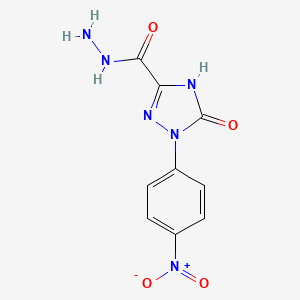
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)

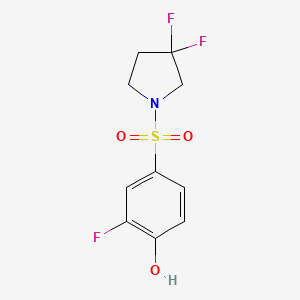
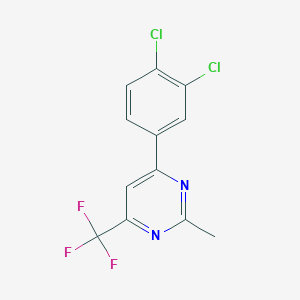
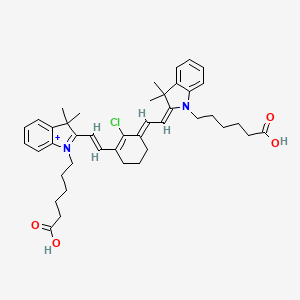
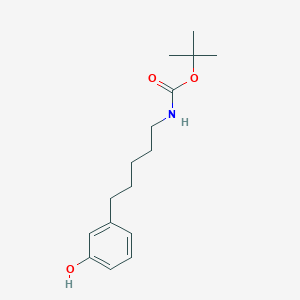
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
